4-(Benzyloxy)-7-methyl-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

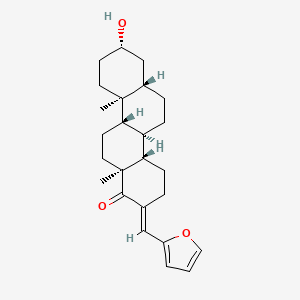

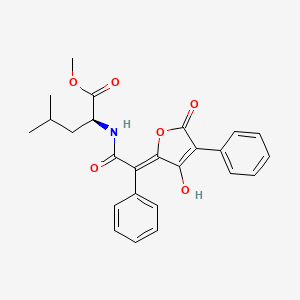

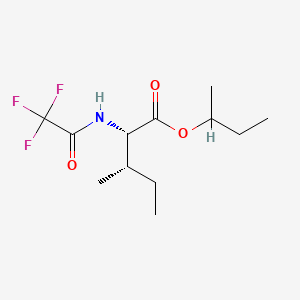

The compound “4-(Benzyloxy)-7-methyl-1H-indole” belongs to the class of organic compounds known as indoles, which are aromatic heterocyclic compounds containing a benzene and a pyrrole ring fused together . The “benzyloxy” and “methyl” groups attached to the indole ring could potentially influence its physical and chemical properties, as well as its reactivity.

Molecular Structure Analysis

The molecular structure of “4-(Benzyloxy)-7-methyl-1H-indole” would consist of an indole ring with a benzyloxy group attached at the 4-position and a methyl group attached at the 7-position . The presence of these groups could influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis

The chemical reactions of “4-(Benzyloxy)-7-methyl-1H-indole” would likely be influenced by the presence of the benzyloxy and methyl groups . For instance, the benzyloxy group could potentially undergo reactions such as cleavage or substitution, while the methyl group could potentially participate in reactions such as oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Benzyloxy)-7-methyl-1H-indole” would be influenced by factors such as its molecular structure and the presence of functional groups . For instance, the presence of the benzyloxy and methyl groups could influence properties such as the compound’s solubility, melting point, and reactivity .科学的研究の応用

Synthesis of Indole Derivatives : Many studies focus on the synthesis of various indole derivatives, highlighting their significance in the production of natural and synthetic compounds with biological activity. For instance, the synthesis of 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole demonstrates a procedure suitable for industrial preparation, offering low cost, mild conditions, and high yield (Zuo, 2014).

Cholinesterase and Monoamine Oxidase Dual Inhibitor : One study identified N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine as a new cholinesterase and monoamine oxidase dual inhibitor, highlighting its potential in therapeutic applications (Bautista-Aguilera et al., 2014).

Anti-inflammatory and Analgesic Activity : The synthesis and evaluation of indole derivatives for their anti-inflammatory and analgesic properties are explored in several studies. For example, a study on the synthesis of novel 1-(1H-indol-1-yl)ethanone derivatives and their effects on COX-2 enzyme and in-vivo anti-inflammatory and analgesic activity highlight the medicinal potential of these compounds (Kumar et al., 2022).

Antitumor Activity : Indole derivatives, including 4-(Benzyloxy)-7-methyl-1H-indole, have been studied for their potential in cancer treatment. The synthesis and antitumor activity of certain indole derivatives showcase their role as a promising class of antineoplastic agents (Nguyen et al., 1990).

Antioxidant and Antimicrobial Properties : Research also delves into the antioxidant and antimicrobial properties of indole derivatives, underscoring their potential in developing new therapeutic agents (Demurtas et al., 2019).

作用機序

The mechanism of action of “4-(Benzyloxy)-7-methyl-1H-indole” would depend on its specific biological target. For instance, similar compounds have been shown to interact with various enzymes and receptors . The specific effects of this compound would likely depend on factors such as its structure, concentration, and the biological context.

Safety and Hazards

The safety and hazards associated with “4-(Benzyloxy)-7-methyl-1H-indole” would depend on various factors including its physical and chemical properties, as well as how it is handled and used . It’s important to refer to the appropriate safety data sheets and follow all safety precautions when handling this compound .

将来の方向性

The future directions for research on “4-(Benzyloxy)-7-methyl-1H-indole” could potentially include further studies on its synthesis, properties, and potential applications . For instance, it could be interesting to explore its potential uses in fields such as medicinal chemistry or material science.

特性

IUPAC Name |

7-methyl-4-phenylmethoxy-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-12-7-8-15(14-9-10-17-16(12)14)18-11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOWFISTBQALKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OCC3=CC=CC=C3)C=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694569 |

Source

|

| Record name | 4-(Benzyloxy)-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-7-methyl-1H-indole | |

CAS RN |

19499-90-2 |

Source

|

| Record name | 4-(Benzyloxy)-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4,5,6,7-Pentabromo-1H-benzo[d]imidazole](/img/structure/B579388.png)

![6,10-Dioxaspiro[4.5]decane,7,8-dimethyl-,cis-(8CI)](/img/no-structure.png)